molecular formula C11H16BrF B6168696 1-(bromomethyl)-3-fluoroadamantane CAS No. 676095-10-6

1-(bromomethyl)-3-fluoroadamantane

Cat. No.: B6168696
CAS No.: 676095-10-6
M. Wt: 247.15 g/mol
InChI Key: FHSKMUUQDKBXRF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-fluoroadamantane is a synthetic organic compound characterized by a bromomethyl group attached to the third carbon of a fluorinated adamantane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-fluoroadamantane can be synthesized through several methods, including halogenation reactions

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation reactions under controlled conditions. These reactions require precise temperature and pressure control to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-fluoroadamantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-fluoroadamantane has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

  • Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 1-(bromomethyl)-3-fluoroadamantane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

1-(Bromomethyl)-3-fluoroadamantane is unique due to its combination of bromomethyl and fluorinated adamantane groups. Similar compounds include:

  • 1-(Chloromethyl)-3-fluoroadamantane: Similar structure but with a chlorine atom instead of bromine.

  • 1-(Bromomethyl)-adamantane: Lacks the fluorine atom, resulting in different chemical properties.

  • 3-Fluoroadamantane: Does not have the bromomethyl group, leading to distinct reactivity.

Properties

CAS No.

676095-10-6

Molecular Formula

C11H16BrF

Molecular Weight

247.15 g/mol

IUPAC Name

1-(bromomethyl)-3-fluoroadamantane

InChI

InChI=1S/C11H16BrF/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2

InChI Key

FHSKMUUQDKBXRF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)CBr

Purity

95

Origin of Product

United States

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